molecular formula C9H5BrN2O2S2 B8797034 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE CAS No. 260780-33-4

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B8797034
CAS No.: 260780-33-4
M. Wt: 317.2 g/mol
InChI Key: FOPCKFPCCBEILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromothiophene moiety, which is a sulfur-containing heterocycle, and a diazinane-4,6-dione core, which is a six-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiourea derivatives: Used in the synthesis of various sulfur-containing heterocycles.

    Sulfonamides: Compounds containing sulfur and nitrogen atoms, similar to the diazinane-4,6-dione core.

Properties

CAS No.

260780-33-4

Molecular Formula

C9H5BrN2O2S2

Molecular Weight

317.2 g/mol

IUPAC Name

5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H5BrN2O2S2/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15)

InChI Key

FOPCKFPCCBEILD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)NC2=O

solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a procedure identical to Example 1, 0.144 g (1 mmol) of 4,6-dihydroxy-2-mercaptopyrimidine, and 0.207 g (1 mmol) of 5-bromothiophenecarboxaldehyde in a solution of 2 ml of glacial acetic acid and 4 ml of DMF was heated at 80° C. for 12 hours. Upon cooling to room temperature, the reaction was poured into water and the precipitate collected by filtration. The crude product was washed with water, and the solid boiled in methanol for 1 minute. Filtration provided 92 mg of product as an orange solid.
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0.144 g
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0.207 g
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2 mL
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4 mL
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0 (± 1) mol
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